molecular formula C19H20N2O4 B12587878 N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-nitrobenzamide CAS No. 644980-03-0

N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-nitrobenzamide

Cat. No.: B12587878
CAS No.: 644980-03-0
M. Wt: 340.4 g/mol
InChI Key: MUWDANAVTBCEDB-UHFFFAOYSA-N
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Description

N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-nitrobenzamide is an organic compound with a complex structure that includes a phenyl group, a nitrobenzamide group, and a dimethylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,3-dimethylbutanone with phenylmagnesium bromide to form the intermediate 3,3-dimethyl-1-phenylbutan-2-ol.

    Oxidation: The intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate to yield 3,3-dimethyl-1-oxo-1-phenylbutan-2-one.

    Amidation: The final step involves the reaction of 3,3-dimethyl-1-oxo-1-phenylbutan-2-one with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Reduction: 4-amino-N-(3,3-dimethyl-1-oxo-1-phenylbutan-2-yl)benzamide.

    Hydrolysis: 4-nitrobenzoic acid and 3,3-dimethyl-1-phenylbutan-2-amine.

Scientific Research Applications

N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

    N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(3,3-Dimethyl-1-oxo-1-phenylbutan-2-yl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

644980-03-0

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3,3-dimethyl-1-oxo-1-phenylbutan-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C19H20N2O4/c1-19(2,3)17(16(22)13-7-5-4-6-8-13)20-18(23)14-9-11-15(12-10-14)21(24)25/h4-12,17H,1-3H3,(H,20,23)

InChI Key

MUWDANAVTBCEDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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